2-Methoxy-6-(pyrimidin-4-yl)quinoline

Medicinal Chemistry Antibacterial Research Antimalarial Research

Researchers developing quinoline-pyrimidine hybrids for antibacterial or antimalarial SAR often face unreliable sourcing of structurally defined intermediates. 2-Methoxy-6-(pyrimidin-4-yl)quinoline (CAS 113656-42-1) provides a verified 2-methoxy-6-(pyrimidin-4-yl) substitution pattern essential for target engagement in NDH-2 and P. falciparum studies. \n- Verified substitution pattern critical for SAR studies on NDH-2 and Plasmodium falciparum \n- 95% purity, supplied with full analytical characterization (HPLC, LC-MS, NMR) \n- Established synthetic route enables reliable batch-to-batch consistency and repeat orders

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 113656-42-1
Cat. No. B8667882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(pyrimidin-4-yl)quinoline
CAS113656-42-1
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C=C(C=C2)C3=NC=NC=C3
InChIInChI=1S/C14H11N3O/c1-18-14-5-3-11-8-10(2-4-13(11)17-14)12-6-7-15-9-16-12/h2-9H,1H3
InChIKeyIWCDOKQSPLUGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(pyrimidin-4-yl)quinoline: Chemical Identity & Structural Class


2-Methoxy-6-(pyrimidin-4-yl)quinoline (CAS 113656-42-1) is a heterocyclic small molecule belonging to the quinoline-pyrimidine hybrid class, with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol [1]. The compound features a quinoline core substituted at the 2-position with a methoxy group and at the 6-position with a pyrimidin-4-yl ring [1]. It is primarily supplied as a research compound with a typical purity of 95%, intended for non-human, non-therapeutic laboratory use . The compound has been referenced in medicinal chemistry contexts for its potential antibacterial and antimalarial properties, forming part of broader structural activity relationship (SAR) studies on quinoline-pyrimidine hybrids [2].

Workflow
Anti-infective SAR campaigns (quinoline-pyrimidine hybrid scaffold)
Use Context
Synthetic intermediate for derivatization into functionalized quinolines
Selection Logic
Defined chemical identity for analytical reference standard development

2-Methoxy-6-(pyrimidin-4-yl)quinoline: Limits of Generic Substitution


The substitution pattern on the quinoline-pyrimidine scaffold critically determines biological target engagement and potency. In 2-methoxy-6-(pyrimidin-4-yl)quinoline, the electron-donating methoxy group at the 2-position modulates the electron density of the quinoline ring, which has been shown in related series to influence both enzyme inhibition and cellular activity [1]. For example, SAR studies on quinoline-pyrimidine hybrids targeting type II NADH dehydrogenase (NDH-2) in *Mycobacterium tuberculosis* revealed that substituent variations directly impact IC50 values and antibacterial minimum inhibitory concentrations (MICs) [2]. Similarly, antimalarial studies comparing various quinoline-pyrimidine hybrids against chloroquine-resistant and chloroquine-sensitive strains of *Plasmodium falciparum* demonstrated that the linker chemistry and substitution pattern produce up to 25-fold differences in potency, meaning that closely related analogs cannot be assumed to be functionally interchangeable [3][4]. Therefore, generic substitution without verification of the specific substitution pattern—particularly the 2-methoxy and 6-(pyrimidin-4-yl) arrangement—risks loss of the desired biological profile.

Substitution pattern on the quinoline-pyrimidine scaffold may shift target engagement profile.
2-Methoxy group modulates electron density, potentially altering enzyme inhibition behavior.
Analog linker chemistry and pyrimidine substitution can cause substantial potency differences; direct interchange not assumed.

2-Methoxy-6-(pyrimidin-4-yl)quinoline: Differentiation Evidence Against Analogs


Limited Direct Comparative Data Availability

A rigorous search of primary literature and authoritative databases revealed that 2-Methoxy-6-(pyrimidin-4-yl)quinoline (CAS 113656-42-1) has not been the subject of dedicated published head-to-head comparative studies with close analogs. The compound appears in chemical vendor catalogs as a research tool and is referenced within broad patent families covering quinoline-pyrimidine derivatives, but isolated quantitative data (e.g., specific IC50 values obtained under controlled conditions) were not found for this precise molecule. The strongest available evidence is class-level inference derived from structurally related quinoline-pyrimidine hybrids. In the NDH-2 inhibitor class, quinolinyl pyrimidines demonstrated IC50 values in the low-μM range against *M. tuberculosis* NDH-2 [1], and in antimalarial studies, 4-aminoquinoline-pyrimidine hybrids achieved IC50 values in the nM range against *P. falciparum* strains [2][3]. However, these data cannot be directly attributed to 2-Methoxy-6-(pyrimidin-4-yl)quinoline without experimental confirmation. Users are advised that procurement decisions for this specific compound should be based on its defined structural identity (confirmed by CAS RN and InChI Key IWCDOKQSPLUGHR-UHFFFAOYSA-N) and its utility as a building block or screening compound in SAR campaigns, rather than on unverified potency claims.

Direct Data
Class-level
No isolated experimental data for this CAS. Related quinolinyl pyrimidines: low-μM vs NDH-2. 4-aminoquinoline-pyrimidine hybrids: nM vs P. falciparum.
Class-level inference; requires experimental confirmation.
Procurement decisions should rely on structural identity, not extrapolated potency.
Medicinal Chemistry Antibacterial Research Antimalarial Research

2-Methoxy-6-(pyrimidin-4-yl)quinoline: Recommended Application Scenarios


SAR Library Expansion in Anti-Infective Drug Discovery

As a structurally defined quinoline-pyrimidine hybrid, 2-Methoxy-6-(pyrimidin-4-yl)quinoline can serve as a reference compound in medicinal chemistry campaigns targeting *Mycobacterium tuberculosis* NDH-2 or *Plasmodium falciparum*. While specific potency data are unavailable, the compound embodies the core pharmacophore of active quinolinyl pyrimidine series that have yielded low-μM enzyme inhibitors [1][2]. Incorporation into focused screening libraries allows SAR exploration around the 2-methoxy substitution, which is known to influence electronic properties and biological activity in related fused pyrimidoquinoline systems [3].

Synthetic Intermediate for Functionalized Quinoline Derivatives

The compound's synthetic accessibility via nucleophilic substitution from 2-methoxy-6-bromoquinoline is documented, with a reported melting point of 164–165°C . This established synthetic route enables its use as a key intermediate for further derivatization, such as the introduction of amine linkers or additional heterocyclic substituents at the pyrimidine ring. This application is supported by patent literature describing substituted 6-(pyrimidin-4-yl)quinoline compounds as kinase inhibitors [4], where the parent scaffold serves as a starting point for generating diverse compound libraries.

Analytical Reference Standard for Method Development

With its well-defined chemical structure, molecular weight of 237.26 g/mol, InChI Key (IWCDOKQSPLUGHR-UHFFFAOYSA-N), and canonical SMILES representation, 2-Methoxy-6-(pyrimidin-4-yl)quinoline is suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods aimed at quantifying quinoline-pyrimidine hybrids in complex matrices [5]. This application leverages its unambiguous chemical identity rather than any assumed biological potency.

Application
Selection Property
Validation Focus
Anti-infective SAR library expansion
Core quinolinyl pyrimidine pharmacophore
SAR around 2-methoxy substitution; electronic property influence
Synthetic intermediate for quinolines
Documented nucleophilic substitution route
Identity confirmation (mp, NMR); purity assessment
Analytical reference standard
Unambiguous structure (InChI Key, SMILES)
HPLC/LC-MS/NMR method suitability; purity verification
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